7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Overview
Description
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the molecular formula C10H12ClNOSi and a molecular weight of 225.75 g/mol . It is a member of the furo[3,2-b]pyridine family, characterized by a fused pyridine and furan ring system. The presence of a chloro group at the 7th position and a trimethylsilyl group at the 2nd position makes this compound unique and of interest in various scientific fields.
Preparation Methods
The synthesis of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and furan derivatives.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Catalysts and Reagents: Common reagents include chlorinating agents and silylating agents. Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine involves its interaction with specific molecular targets. The chloro and trimethylsilyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine can be compared with other similar compounds such as:
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine: This compound has a chloro group at the 6th position instead of the 7th position, leading to different reactivity and properties.
2-(Trimethylsilyl)furo[3,2-b]pyridine: Lacks the chloro group, which significantly alters its chemical behavior and applications.
The unique positioning of the chloro and trimethylsilyl groups in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
IUPAC Name |
(7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)9-6-8-10(13-9)7(11)4-5-12-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYKFMMCYBPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=NC=CC(=C2O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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